methyl 2-hydroxy-3-methanesulfonylpropanoate
Description
Contextualization within Advanced Organic Chemistry Research
Methyl 2-hydroxy-3-methanesulfonylpropanoate is a fascinating, albeit currently underreported, molecule that resides at the intersection of several key areas of modern organic chemistry. Its trifunctional nature makes it a potentially valuable building block in the synthesis of complex organic molecules. The presence of a chiral center at the C-2 position also places it within the realm of asymmetric synthesis, a field of paramount importance in the pharmaceutical and agrochemical industries. Research into molecules like this compound is driven by the continuous demand for novel, versatile, and stereochemically defined building blocks for the efficient construction of intricate molecular architectures.
Significance as a Synthetic Intermediate
The potential of this compound as a synthetic intermediate is significant due to its bifunctional nature. Bifunctional molecules, those possessing two or more distinct reactive sites, are highly prized in organic synthesis for their ability to participate in a variety of chemical transformations, often in a controlled and sequential manner. nih.govbowen.edu.ngwikipedia.org This allows for the efficient assembly of more complex structures from simpler starting materials. The hydroxyl and methanesulfonyl groups in this compound offer orthogonal reactivity, enabling selective manipulation of one group in the presence of the other, a key strategy in modern synthetic planning.
Overview of Functional Group Reactivity in this compound
The reactivity of this compound is dictated by its three principal functional groups: a methyl ester, a secondary alcohol, and a methanesulfonyl group (a sulfone).
Methyl Ester: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Secondary Alcohol: The secondary hydroxyl group can be oxidized to a ketone. solubilityofthings.comlibretexts.orgcsueastbay.edubritannica.com It can also be acylated to form esters, etherified, or converted into a good leaving group for nucleophilic substitution reactions. libretexts.org The reactivity of alcohols is a cornerstone of organic synthesis, providing a gateway to a vast array of other functional groups. britannica.com
Methanesulfonyl Group: The methanesulfonyl group, often referred to as a mesyl group when part of a larger molecule, is a powerful electron-withdrawing group. This property can influence the acidity of adjacent protons. More importantly, when the methanesulfonyl group is attached to a carbon that is also bonded to a leaving group (which is not the case in the parent molecule but could be in a derivative), it can stabilize a negative charge on that carbon. The sulfone functional group itself is generally stable, but the methanesulfonyl group is an excellent leaving group in nucleophilic substitution reactions when it is part of a methanesulfonate (B1217627) ester (mesylate).
The interplay of these functional groups suggests that this compound could be a versatile precursor to a wide range of other compounds.
Historical Development of Propanoate Chemistry Relevant to this compound
The chemistry of propanoates, esters of propanoic acid, has a rich history. The asymmetric synthesis of α-hydroxy esters, a key structural feature of the target molecule, has been a significant area of research for decades. Early methods often relied on chiral auxiliaries to induce stereoselectivity. acs.org The development of catalytic asymmetric methods, such as the Sharpless asymmetric epoxidation, revolutionized the synthesis of chiral building blocks, including α-hydroxy esters. youtube.com These advancements have made it possible to access enantiomerically pure compounds that are crucial for the synthesis of biologically active molecules. The development of methods for the introduction of sulfur-containing functional groups, such as the methanesulfonyl group, has also been an active area of research, driven by the prevalence of sulfones in medicinal chemistry. nih.govresearchgate.net
Scope and Objectives of Research on this compound
Given the novelty of this compound, the scope of research would initially focus on several key areas:
Development of a reliable and stereoselective synthesis: The primary objective would be to establish an efficient synthetic route to produce the compound in high yield and enantiomeric purity.
Exploration of its reactivity: A systematic investigation of the reactivity of each functional group, both individually and in concert, would be necessary to understand its potential as a synthetic building block.
Application in target-oriented synthesis: Utilizing this compound in the synthesis of more complex and potentially biologically active molecules would demonstrate its utility.
Investigation of its physical and chemical properties: A thorough characterization of its physical properties, such as melting point, boiling point, and solubility, would be essential for its practical application.
Data Tables
Due to the lack of experimental data for this compound, the following tables present predicted or estimated data based on the known properties of structurally related compounds, such as methyl 2-hydroxypropanoate. chemeo.comnih.govwikipedia.org
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C5H10O5S |
| Molecular Weight | 182.19 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | > 200 °C (decomposes) |
| Melting Point | < 25 °C |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water |
| Density | ~1.3 g/cm³ |
Interactive Data Table 1: Predicted Physicochemical Properties (This is a static representation of what would be an interactive table)
| Property | Predicted Value |
| Molecular Formula | C5H10O5S |
| Molecular Weight | 182.19 g/mol |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | > 200 °C (decomposes) |
| Melting Point | < 25 °C |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water |
| Density | ~1.3 g/cm³ |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm)- Singlet for the methanesulfonyl protons (~3.0 ppm)- Multiplets for the CH-OH and CH₂-SO₂ protons (~3.5-4.5 ppm)- A broad singlet for the OH proton |
| ¹³C NMR | - Carbonyl carbon of the ester (~170 ppm)- Carbon attached to the hydroxyl group (~70 ppm)- Carbon attached to the sulfonyl group (~55 ppm)- Methyl carbon of the ester (~52 ppm)- Methyl carbon of the sulfonyl group (~40 ppm) |
| IR Spectroscopy | - Broad O-H stretch (~3400 cm⁻¹)- C=O stretch of the ester (~1740 cm⁻¹)- Asymmetric and symmetric S=O stretches of the sulfone (~1300 and 1150 cm⁻¹) |
Interactive Data Table 2: Predicted Spectroscopic Data (This is a static representation of what would be an interactive table)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm)- Singlet for the methanesulfonyl protons (~3.0 ppm)- Multiplets for the CH-OH and CH₂-SO₂ protons (~3.5-4.5 ppm)- A broad singlet for the OH proton |
| ¹³C NMR | - Carbonyl carbon of the ester (~170 ppm)- Carbon attached to the hydroxyl group (~70 ppm)- Carbon attached to the sulfonyl group (~55 ppm)- Methyl carbon of the ester (~52 ppm)- Methyl carbon of the sulfonyl group (~40 ppm) |
| IR Spectroscopy | - Broad O-H stretch (~3400 cm⁻¹)- C=O stretch of the ester (~1740 cm⁻¹)- Asymmetric and symmetric S=O stretches of the sulfone (~1300 and 1150 cm⁻¹) |
Structure
3D Structure
Properties
CAS No. |
1870074-25-1 |
|---|---|
Molecular Formula |
C5H10O5S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-methylsulfonylpropanoate |
InChI |
InChI=1S/C5H10O5S/c1-10-5(7)4(6)3-11(2,8)9/h4,6H,3H2,1-2H3 |
InChI Key |
NMMUMUKAJHHHPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)C)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Hydroxy 3 Methanesulfonylpropanoate
Enantioselective Synthesis of Methyl 2-Hydroxy-3-methanesulfonylpropanoate
The development of synthetic routes to enantiomerically pure this compound is of significant interest due to the prevalence of chiral α-hydroxy acids and their derivatives in biologically active molecules. The stereocenter at the C2 position, bearing the hydroxyl group, is a key target for asymmetric control. Various strategies have been explored to achieve high levels of enantioselectivity in the synthesis of related α-hydroxy esters, which can be conceptually applied to the target molecule.
Asymmetric Catalysis Approaches for the 2-Hydroxy Moiety
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral alcohols. For the synthesis of this compound, the asymmetric reduction of a corresponding α-keto ester precursor, methyl 2-oxo-3-methanesulfonylpropanoate, is a logical and commonly employed strategy. This approach relies on the use of chiral catalysts to stereoselectively deliver a hydride to the ketone.
Table 1: Asymmetric Reduction of α-Keto Esters using Chiral Catalysts
| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) | Yield (%) |
| Chiral Ruthenium Complexes | α-Keto Ester | α-Hydroxy Ester | >95% | High |
| Chiral Rhodium Complexes | α-Keto Ester | α-Hydroxy Ester | >90% | High |
| Oxazaborolidine Catalysts | α-Keto Ester | α-Hydroxy Ester | Up to 98% | Good to Excellent |
Data is representative of typical results for asymmetric reductions of α-keto esters and may not be specific to methyl 2-oxo-3-methanesulfonylpropanoate.
Detailed research findings indicate that the choice of metal, chiral ligand, and reaction conditions are all critical factors in achieving high enantioselectivity. For instance, Noyori's ruthenium-based catalysts are renowned for their high efficiency and selectivity in the hydrogenation of a wide range of ketones, including α-keto esters. Similarly, the use of chiral borane (B79455) reagents, such as those derived from α-pinene or proline, in stoichiometric or catalytic amounts, can effect the highly enantioselective reduction of α-keto esters to their corresponding α-hydroxy esters.
Chiral Pool Strategies for this compound
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, compounds such as L- or D-serine, which possess the desired stereochemistry at the α-carbon, are attractive starting points.
A plausible synthetic sequence commencing from L-serine methyl ester would involve the protection of the amino and hydroxyl groups, followed by the conversion of the protected hydroxyl group into a suitable leaving group. Subsequent nucleophilic substitution with a methanethiolate (B1210775) source, followed by oxidation to the sulfone and deprotection, would yield the desired (S)-methyl 2-hydroxy-3-methanesulfonylpropanoate.
Table 2: Potential Chiral Pool Precursors and Key Transformations
| Chiral Precursor | Key Transformations | Target Stereoisomer |
| L-Serine | Protection, Activation, Nucleophilic Substitution, Oxidation, Deprotection | (S)-enantiomer |
| D-Serine | Protection, Activation, Nucleophilic Substitution, Oxidation, Deprotection | (R)-enantiomer |
| L-Lactic Acid | Esterification, Sulfonylation | (S)-enantiomer (requires C-C bond formation) |
| D-Lactic Acid | Esterification, Sulfonylation | (R)-enantiomer (requires C-C bond formation) |
The primary advantage of this strategy is the direct transfer of chirality from the starting material to the final product, thus avoiding the need for a resolution step or an asymmetric catalyst.
Diastereoselective Synthesis through Auxiliary Control
Chiral auxiliaries offer a reliable method for introducing stereochemistry in a molecule. In this approach, a racemic precursor is attached to a chiral auxiliary, creating a diastereomeric mixture that can be separated. Subsequent reactions then proceed diastereoselectively, guided by the steric and electronic properties of the auxiliary.
For the synthesis of this compound, a potential strategy would involve the reaction of a racemic 2-hydroxy-3-methanesulfonylpropanoic acid with a chiral alcohol to form a mixture of diastereomeric esters. After separation of the diastereomers, for example by chromatography, the desired diastereomer can be subjected to transesterification with methanol (B129727) to yield the enantiomerically pure target compound.
Table 3: Common Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (de) |
| Evans' Oxazolidinones | Aldol, Alkylation | >99% |
| Oppolzer's Sultams | Conjugate Addition, Alkylation | >98% |
| (R)- or (S)-Pantolactone | Esterification, Diels-Alder | >95% |
Enzymatic and Biocatalytic Routes to Chiral this compound
Enzymes are highly efficient and selective catalysts that can operate under mild reaction conditions. For the enantioselective synthesis of this compound, several enzymatic approaches can be envisioned.
One such approach is the enzymatic resolution of a racemic mixture of the target compound. Lipases are commonly used for the enantioselective acylation or deacylation of alcohols. For instance, a racemic mixture of this compound could be treated with a lipase (B570770) in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Alternatively, the asymmetric reduction of the corresponding α-keto ester precursor using a reductase enzyme could provide direct access to a single enantiomer of the desired α-hydroxy ester.
Table 4: Potential Enzymatic Strategies
| Enzyme Class | Reaction Type | Substrate | Product |
| Lipase | Kinetic Resolution (Acylation) | Racemic this compound | Enantiomerically enriched ester and alcohol |
| Reductase | Asymmetric Reduction | Methyl 2-oxo-3-methanesulfonylpropanoate | (R)- or (S)-Methyl 2-hydroxy-3-methanesulfonylpropanoate |
| Nitrilase | Hydrolysis of a cyanohydrin precursor | Racemic 2-hydroxy-3-methanesulfonylpropanenitrile | Enantiomerically enriched α-hydroxy acid |
The use of biocatalysis is often associated with high enantioselectivity, mild reaction conditions, and a reduced environmental impact.
Kinetic Resolution Techniques Applied to Racemic this compound Precursors
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. In addition to enzymatic resolutions, chemical kinetic resolution can be applied.
For instance, the acylation of racemic this compound using a chiral acylating agent in the presence of a suitable catalyst could lead to the preferential acylation of one enantiomer, allowing for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting one (as the unreacted alcohol).
Total Synthesis and Convergent Approaches to this compound
The total synthesis of this compound can be approached through either a linear or a convergent strategy. A linear synthesis would involve the sequential modification of a starting material, building up the molecule step-by-step. A convergent synthesis, on the other hand, would involve the independent synthesis of key fragments of the molecule, which are then combined in a later step.
A potential convergent approach could involve the synthesis of a three-carbon building block already containing the methanesulfonyl group, which is then coupled with a two-carbon fragment to form the α-hydroxy ester. For example, the reaction of methyl glyoxylate (B1226380) with a nucleophile derived from dimethyl sulfone could, in principle, lead to the desired carbon skeleton.
Multi-step Synthetic Pathways to the this compound Scaffold
Multi-step syntheses are often necessary to construct molecules with multiple functional groups like this compound. A common and effective strategy involves the use of epoxide intermediates, which can be opened regioselectively to introduce the desired functionalities.
One plausible pathway commences with the epoxidation of a suitable acrylate (B77674) precursor, such as methyl acrylate, to form methyl 2,3-epoxypropanoate (also known as methyl glycidate). This epoxide can then undergo a nucleophilic ring-opening reaction with a methanesulfonyl nucleophile. The use of sodium methanesulfinate (B1228633) as the nucleophile is a well-established method for the synthesis of β-hydroxy sulfones. organic-chemistry.orgnih.govwpmucdn.com The reaction typically proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less hindered carbon of the epoxide ring. This approach offers good control over regioselectivity, leading to the desired 3-sulfonyl-2-hydroxy substitution pattern.
Another potential multi-step pathway could involve the dihydroxylation of an unsaturated precursor. For instance, the Sharpless asymmetric dihydroxylation of methyl 3-(methylsulfonyl)propenoate could, in principle, yield a diol that is a precursor to the target molecule. nih.gov This would be followed by the regioselective functionalization of the hydroxyl groups, for instance, by selective protection and subsequent mesylation or by direct regioselective mesylation, which can be challenging.
A summary of a potential multi-step pathway is presented in Table 1.
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Typical Yields |
|---|---|---|---|---|
| 1 | Epoxidation of Methyl Acrylate | m-CPBA, CH₂Cl₂, 0 °C to rt | Methyl 2,3-epoxypropanoate | Good to Excellent |
| 2 | Ring-opening of Epoxide | Sodium methanesulfinate (CH₃SO₂Na), H₂O or ionic liquid, heat | This compound | Good |
Strategic Disconnections for Efficient Synthesis of this compound
Retrosynthetic analysis is a powerful tool for devising efficient synthetic routes. For this compound, several strategic disconnections can be considered.
The most logical disconnection is at the C3-S bond, leading to a hydroxy-α,β-unsaturated ester precursor and a methanesulfonyl nucleophile. This corresponds to a Michael addition-type strategy. Another key disconnection is at the C2-O bond, suggesting an α-hydroxylation of a β-sulfonyl ester.
A C3-C2 bond disconnection could point towards an aldol-type reaction between a methyl sulfonyl acetaldehyde (B116499) equivalent and a methyl formate (B1220265) derivative, although this is likely a less common approach.
Finally, a disconnection of the ester group leads back to 2-hydroxy-3-methanesulfonylpropanoic acid, which would require a separate synthetic effort followed by esterification.
These disconnections are summarized in Figure 1.
Development of Novel Bond-Forming Reactions for this compound
The development of novel bond-forming reactions is crucial for improving the efficiency and selectivity of organic synthesis. For the synthesis of this compound, research into new methods for the formation of the C-S and C-O bonds is particularly relevant. nih.govmdpi.comresearchgate.net
Recent advances in C-S bond formation include transition-metal-catalyzed cross-coupling reactions and radical-mediated additions. nih.govmdpi.com While traditional methods often rely on the reaction of thiols with alkyl halides, newer approaches might involve the direct C-H functionalization of a suitable propanoate precursor with a sulfonylating agent.
In the context of forming the C-O bond, catalytic asymmetric hydroxylation reactions are of great interest for controlling the stereochemistry at the C2 position. While the Sharpless dihydroxylation is a classic example, the development of other catalytic systems that can directly and selectively hydroxylate a C-H bond adjacent to the ester and sulfonyl groups would represent a significant advancement.
Functional Group Interconversions Leading to this compound
Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. Several FGI strategies can be envisioned for the synthesis of this compound from related precursors.
Synthesis from Related Sulfonyl Esters and Propanoates
One approach involves starting with a precursor that already contains either the sulfonyl group or the propanoate moiety. For example, a molecule like methyl 3-chloro-2-hydroxypropanoate could serve as a starting material. nih.gov Nucleophilic substitution of the chloride with sodium methanesulfinate would directly yield the target compound. This reaction is a classic example of an FGI where a halide is displaced by a sulfinate anion.
Alternatively, one could start with a molecule containing the methanesulfonyl group and build the hydroxy-ester functionality. For instance, a Michael addition of a nucleophile to methyl 3-(methylsulfonyl)propenoate could be followed by transformations to install the hydroxyl group.
Regioselective Oxidation of Precursors to the 2-Hydroxy Group
If a synthetic route provides methyl 3-methanesulfonylpropanoate, the introduction of the 2-hydroxy group would be necessary. This can be achieved through α-hydroxylation of the ester. This transformation can be challenging due to the potential for side reactions, but methods involving the formation of an enolate followed by reaction with an electrophilic oxygen source, such as a peroxide or a molybdenum-based oxidant, are known. The regioselectivity is directed by the electron-withdrawing nature of the ester and sulfonyl groups, which acidify the α-proton.
Introduction of the Methanesulfonyl Moiety
The introduction of the methanesulfonyl group is a key step in many of the proposed syntheses. This can be achieved through several methods. As mentioned, the nucleophilic substitution of a leaving group (e.g., a halide or a tosylate) at the C3 position of a suitable propanoate precursor with a methanesulfinate salt is a direct and efficient method. organic-chemistry.org
Another important method is the oxidation of a corresponding sulfide. A synthetic route could be designed to first introduce a methylthio (-SCH₃) group, which can then be oxidized to the sulfone (-SO₂CH₃) using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). This two-step process allows for the formation of the C-S bond under milder conditions, followed by a robust oxidation.
A summary of these functional group interconversion strategies is provided in Table 2.
| Precursor | Target Functional Group | Reaction Type | Key Reagents |
|---|---|---|---|
| Methyl 3-chloro-2-hydroxypropanoate | 3-Methanesulfonyl | Nucleophilic Substitution | Sodium methanesulfinate |
| Methyl 3-methanesulfonylpropanoate | 2-Hydroxy | α-Hydroxylation | LDA, MoOPH |
| Methyl 2-hydroxy-3-(methylthio)propanoate | 3-Methanesulfonyl | Oxidation | H₂O₂, m-CPBA |
Esterification and Transesterification Reactions for Methyl Propanoate Formation
The final step in the synthesis of this compound is typically the formation of the methyl ester. This is most commonly achieved through esterification of the corresponding carboxylic acid, 2-hydroxy-3-methanesulfonylpropanoic acid.
One of the most established methods for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible, and to drive the equilibrium towards the product (the ester), the alcohol (methanol) is often used as the solvent to ensure it is in large excess. researchgate.netceon.rs The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester.
A laboratory-scale synthesis for a similar compound, methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate, illustrates this process. In this synthesis, the precursor carboxylic acid is esterified using methanol with H₂SO₄ or PTSA as a catalyst, typically under reflux conditions (65–70°C) for 8–12 hours. vulcanchem.com
Table 1: Comparison of Typical Acid Catalysts for Esterification
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, catalytic amount | Inexpensive, readily available | Strong dehydrating agent, can cause side reactions |
| p-Toluenesulfonic Acid (PTSA) | Solid, catalytic amount | Easier to handle than H₂SO₄, less charring | More expensive than sulfuric acid |
Transesterification offers an alternative route to this compound if an ester of 2-hydroxy-3-methanesulfonylpropanoic acid with a different alcohol is available. This process involves the exchange of the alcohol part of an ester with another alcohol. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For the synthesis of the methyl ester, the starting ester would be treated with an excess of methanol in the presence of a suitable catalyst. Basic catalysts, such as sodium methoxide, are often effective for transesterification under milder conditions than acid-catalyzed reactions. masterorganicchemistry.com The equilibrium is shifted towards the desired methyl ester by using a large excess of methanol. masterorganicchemistry.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.
For the synthesis of this compound via Fischer esterification, the atom economy can be calculated. The reaction produces water as a byproduct, which lowers the atom economy.
Table 2: Theoretical Atom Economy for the Esterification of 2-Hydroxy-3-methanesulfonylpropanoic Acid
| Reactant | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Hydroxy-3-methanesulfonylpropanoic Acid | C₄H₈O₅S | 168.17 |
| Methanol | CH₄O | 32.04 |
| Product | ||
| This compound | C₅H₁₀O₅S | 182.19 |
| Water | H₂O | 18.02 |
The percent atom economy is calculated as: (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100
In this case: (182.19 / (168.17 + 32.04)) x 100 = 91.0%
Traditional organic synthesis often relies on volatile and often toxic organic solvents. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.
For the esterification step in the synthesis of this compound, using methanol as both a reactant and a solvent is a common practice. While this avoids the introduction of an additional solvent, methanol is still a volatile organic compound.
Solvent-free reaction conditions could potentially be explored. For example, solid acid catalysts could be used, and the reaction could be run at elevated temperatures with the removal of the water byproduct to drive the reaction to completion. Mechanochemistry, where reactions are induced by mechanical force, is another solvent-free approach that is gaining traction in green synthesis. nih.gov
Aqueous methodologies are also highly desirable from a green chemistry perspective, as water is a non-toxic, non-flammable, and inexpensive solvent. While the Fischer esterification is not typically performed in water due to the reversible nature of the reaction, certain catalytic systems are being developed to facilitate esterification in aqueous environments. For instance, the synthesis of a related compound, (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate, has been reported in a mixture of acetonitrile (B52724) and water. nih.gov This suggests that with the right catalyst design, aqueous or partially aqueous systems could be viable.
The development of sustainable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, moving away from traditional homogeneous catalysts like sulfuric acid is a key goal.
Heterogeneous catalysts offer significant advantages as they can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification processes. For esterification reactions, solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst), and sulfonated carbons have been shown to be effective. ceon.rs These catalysts are generally less corrosive and have a lower environmental impact than strong mineral acids.
Biocatalysts , such as enzymes, represent another frontier in sustainable catalyst design. Lipases, for example, can catalyze esterification reactions under mild conditions and often with high selectivity, which can be particularly advantageous in the synthesis of complex molecules. google.com The use of biocatalysts would align with several green chemistry principles, including the use of renewable feedstocks and catalysis.
Reactivity and Reaction Mechanisms of Methyl 2 Hydroxy 3 Methanesulfonylpropanoate
Reactions Involving the Methanesulfonyl Leaving Group
The methanesulfonyl (mesyl) group is a highly effective leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This property is fundamental to the reactivity of methyl 2-hydroxy-3-methanesulfonylpropanoate at the C-3 position.
Nucleophilic Substitution Reactions (SN1, SN2) at C-3 of this compound
The carbon atom bonded to the methanesulfonyl group (C-3) is electrophilic and susceptible to nucleophilic substitution. Depending on the reaction conditions and the nature of the nucleophile, these substitutions can proceed through either an SN1 or SN2 mechanism.
In an SN2 reaction , a strong nucleophile attacks the C-3 carbon in a single, concerted step, leading to the displacement of the methanesulfonate (B1217627) anion and an inversion of stereochemistry at C-3 if it is a chiral center. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Given that C-3 is a primary carbon, the SN2 pathway is generally favored, as there is minimal steric hindrance.
| Reaction Type | Mechanism | Key Features | Typical Nucleophiles |
| SN2 | Bimolecular | Concerted, inversion of stereochemistry, favored by strong, unhindered nucleophiles and polar aprotic solvents. | I⁻, Br⁻, CN⁻, RS⁻, N₃⁻ |
An SN1 reaction would proceed through a carbocation intermediate. This pathway is less likely for a primary substrate like this compound unless there is a possibility for rearrangement to a more stable carbocation. The presence of a polar protic solvent can facilitate the departure of the leaving group to form a primary carbocation, which is generally unstable.
Elimination Reactions (E1, E2) Leading to Unsaturated Propanoates
In the presence of a base, this compound can undergo elimination reactions to form methyl 2-hydroxy-3-propenoate (methyl acrylate). These reactions can occur via E1 or E2 pathways.
The E2 mechanism is a concerted process where a base removes a proton from the C-2 carbon, and simultaneously, the methanesulfonyl group departs from C-3. This reaction is favored by strong, sterically hindered bases and requires an anti-periplanar arrangement of the proton and the leaving group.
| Reaction Type | Mechanism | Key Features | Typical Bases |
| E2 | Bimolecular | Concerted, requires anti-periplanar geometry, favored by strong, bulky bases. | t-BuOK, DBU, DBN |
An E1 reaction would involve the formation of a carbocation intermediate, followed by the removal of a proton by a weak base. As with the SN1 reaction, this is less likely for a primary substrate.
Competition between substitution (SN2) and elimination (E2) is a key consideration. The outcome is influenced by the nature of the nucleophile/base (steric bulk, basicity), the solvent, and the temperature. Strong, non-bulky nucleophiles favor SN2, while strong, bulky bases favor E2. Higher temperatures also tend to favor elimination over substitution.
Rearrangement Reactions Facilitated by the Methanesulfonyl Group
While less common for primary substrates, the excellent leaving group ability of the methanesulfonyl group could potentially facilitate rearrangement reactions under certain conditions, particularly if a more stable carbocation can be formed. However, for the structure of this compound, significant rearrangement pathways are not immediately apparent without the involvement of other reagents or functionalities.
Sulfonyl Group Modifications and Reductions
The sulfonyl group itself can undergo chemical modification, although this is generally less common than reactions involving its departure as a leaving group. Reductive cleavage of the C-S bond can be achieved using strong reducing agents, which would replace the methanesulfonyl group with a hydrogen atom.
Transformations of the 2-Hydroxy Functional Group
The secondary alcohol at the C-2 position is another reactive site in the molecule.
Oxidation Reactions of the Secondary Alcohol
The secondary alcohol group can be oxidized to a ketone, yielding methyl 2-oxo-3-methanesulfonylpropanoate. A variety of oxidizing agents can be employed for this transformation. chemguide.co.ukorganic-chemistry.orglibretexts.org The choice of reagent is crucial to avoid side reactions, especially given the presence of the sensitive methanesulfonyl group.
Mild oxidizing agents are generally preferred to prevent over-oxidation or degradation of the molecule. Common reagents for the oxidation of secondary alcohols to ketones include:
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild conditions. organic-chemistry.orglibretexts.org
Dess-Martin Periodinane (DMP): This is another mild and selective oxidizing agent for primary and secondary alcohols.
Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can also be used, although they are more toxic than other alternatives. libretexts.orglibretexts.org
| Oxidizing Agent | Product | Typical Conditions |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Methyl 2-oxo-3-methanesulfonylpropanoate | Low temperature (-78 °C), anhydrous conditions |
| Dess-Martin Periodinane (DMP) | Methyl 2-oxo-3-methanesulfonylpropanoate | Room temperature, CH₂Cl₂ |
| Pyridinium Chlorochromate (PCC) | Methyl 2-oxo-3-methanesulfonylpropanoate | Room temperature, CH₂Cl₂ |
The resulting β-keto sulfone is a valuable synthetic intermediate, as the hydrogens on the carbon adjacent to both the carbonyl and sulfonyl groups are acidic and can be removed by a base, allowing for further functionalization at this position.
Esterification and Etherification of the 2-Hydroxy Moiety
The 2-hydroxy group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with various alkylating agents.
Esterification:
Esterification of the secondary alcohol can be achieved under various conditions. A common method involves the use of an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acylating agent.
Alternatively, Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed, although this method is reversible and may require removal of water to drive the reaction to completion.
Etherification:
Etherification of the 2-hydroxy group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.
The following table summarizes typical conditions for these transformations:
| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Conditions |
| Esterification | Acyl Chloride/Anhydride | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to room temperature |
| Esterification | Carboxylic Acid | H₂SO₄, TsOH | Toluene, Hexane | Reflux with Dean-Stark trap |
| Etherification | Alkyl Halide | NaH, K₂CO₃ | THF, DMF | Room temperature to 60 °C |
Derivatization of the Hydroxyl Group for Stereochemical Assignment and Reactivity Tuning
Derivatization of the hydroxyl group is a valuable strategy for determining the stereochemistry of the chiral center at the C-2 position and for modifying the molecule's reactivity.
For Stereochemical Assignment:
The formation of diastereomeric esters or ethers using chiral derivatizing agents allows for the determination of the absolute configuration of the C-2 stereocenter. For instance, reaction with Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or other chiral reagents can produce diastereomers that are distinguishable by spectroscopic methods, such as ¹H or ¹⁹F NMR spectroscopy. researchgate.net
For Reactivity Tuning:
The hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This is typically achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. The resulting tosylate or mesylate is a much better leaving group than the hydroxide (B78521) ion, enabling subsequent reactions with a wide range of nucleophiles.
The following table outlines common derivatizing agents and their applications:
| Derivatizing Agent | Purpose | Resulting Group | Analytical Method |
| Mosher's Acid Chloride | Stereochemical Assignment | Mosher's Ester | NMR Spectroscopy |
| p-Toluenesulfonyl Chloride | Reactivity Tuning | Tosylate | - |
| Methanesulfonyl Chloride | Reactivity Tuning | Mesylate | - |
Intramolecular Reactions Involving the Hydroxy and Methanesulfonyl Groups
The proximity of the hydroxyl and methanesulfonyl groups in this compound allows for the possibility of intramolecular reactions under specific conditions. For instance, under basic conditions, the hydroxyl group could potentially be deprotonated, and the resulting alkoxide could displace the methanesulfonyl group if it were positioned at a suitable carbon. However, in the structure of this compound, both groups are attached to adjacent carbons, making a direct intramolecular substitution less likely.
More plausible intramolecular reactions could involve cyclization if another reactive functional group were introduced into the molecule. The specific nature of such reactions would be highly dependent on the reagents and conditions employed.
Reactivity of the Methyl Ester Group
The methyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to a variety of transformations.
Hydrolysis and Saponification Reactions of the Methyl Propanoate
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-3-methanesulfonylpropanoic acid. This reaction is reversible and typically requires heating in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution.
Saponification (Base-Mediated Hydrolysis):
Saponification involves the hydrolysis of the ester using a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. google.com This reaction is irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct. The carboxylic acid can be obtained by subsequent acidification of the reaction mixture.
| Reaction Type | Reagents | Solvent | Product |
| Acid Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Water, Dioxane/Water | 2-Hydroxy-3-methanesulfonylpropanoic acid |
| Saponification | NaOH or KOH | Water, Ethanol/Water | Sodium or Potassium 2-hydroxy-3-methanesulfonylpropanoate |
Transesterification and Amidation Reactions
Transesterification:
The methyl ester group can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with another alcohol. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing methanol (B129727) as it is formed.
Amidation:
Amidation of the methyl ester can be achieved by reaction with an amine. nih.gov This reaction is generally slower than hydrolysis and often requires heating. The direct reaction of an ester with an amine to form an amide is possible, and the use of silicon-based reagents has been shown to mediate this transformation effectively. nih.gov
Reduction of the Ester to Alcohol or Aldehyde
The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol:
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2-hydroxy-3-methanesulfonylpropane-1-ol. This reaction is typically carried out in an anhydrous ether solvent.
Reduction to Aldehyde:
Partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. However, this can be achieved using sterically hindered reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures.
The following table summarizes the reduction reactions:
| Desired Product | Reducing Agent | Solvent | Typical Conditions |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | -78 °C |
Chemo- and Regioselective Transformations of this compound
The primary sites for selective manipulation on this compound are the hydroxyl and ester groups.
Reactions at the Hydroxyl Group: The secondary alcohol is a versatile handle for various transformations. It can undergo nucleophilic attack or be converted into a better leaving group to facilitate substitution reactions.
Esterification and Etherification: The hydroxyl group can be selectively acylated or alkylated under appropriate conditions. For instance, esterification can be achieved using acyl chlorides or anhydrides in the presence of a base. Similarly, etherification can be performed using alkyl halides with a suitable base. The chemoselectivity of these reactions in the presence of the methyl ester can be high, as the ester carbonyl is generally less reactive towards nucleophiles than acyl chlorides.
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group. However, it can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. ntu.ac.uklibretexts.orgmasterorganicchemistry.com This transformation renders the carbon atom attached to the oxygen susceptible to nucleophilic attack, enabling a range of substitution reactions with inversion of stereochemistry if the carbon is chiral.
Oxidation: The secondary alcohol can be oxidized to a ketone using various oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The presence of the sulfone group may influence the reaction conditions required.
Reactions at the Methyl Ester Group: The methyl ester can undergo hydrolysis or transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution.
Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), the methyl ester can be converted to a different ester.
Chemoselective Cleavage: Methods for the chemoselective deprotection of methyl esters in the presence of other functional groups exist, which could potentially be applied. oup.com
The following table summarizes potential selective transformations:
| Target Functional Group | Reagent(s) | Product Functional Group |
| Hydroxyl | Acyl chloride, Pyridine | Ester |
| Hydroxyl | Alkyl halide, NaH | Ether |
| Hydroxyl | TsCl, Pyridine | Tosylate (good leaving group) |
| Hydroxyl | PCC | Ketone |
| Methyl Ester | LiOH, H₂O/THF | Carboxylic Acid |
| Methyl Ester | R'OH, H⁺ or R'O⁻ | New Ester (Transesterification) |
Achieving the desired chemo- and regioselectivity in the reactions of this compound hinges on the careful selection of reagents, catalysts, solvents, and temperature.
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. This is particularly relevant when multiple reaction pathways are possible.
Choice of Base: The choice of base is critical in reactions involving the hydroxyl group. A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can deprotonate the hydroxyl group without attacking the ester carbonyl, thus promoting O-alkylation or O-acylation. In contrast, a stronger, less hindered base might lead to competing reactions at the ester.
Catalysis: The use of specific catalysts can direct a reaction towards a particular outcome. For example, enzyme-catalyzed reactions can offer very high levels of chemo-, regio-, and stereoselectivity. While not documented for this specific molecule, biocatalysts are known to selectively reduce carbonyls in the presence of other functional groups in related β-keto sulfones. d-nb.info
Protecting Groups: In cases where selectivity is difficult to achieve directly, the use of protecting groups can be an effective strategy. For instance, the hydroxyl group could be protected as a silyl (B83357) ether to allow for selective manipulation of the ester group. Subsequently, the protecting group can be removed to regenerate the hydroxyl group.
The table below illustrates how reaction conditions can be tuned for selectivity:
| Desired Transformation | Reagent System | Key Condition for Selectivity |
| Selective O-Acylation | Acyl chloride, 2,6-lutidine | Non-nucleophilic base prevents reaction at the ester. |
| Selective Ester Hydrolysis | LiOH in THF/H₂O | Low temperature can minimize side reactions. |
| Conversion of OH to Leaving Group | MsCl, Pyridine | Pyridine acts as a base to neutralize HCl without being overly nucleophilic. |
Inductive Effect of the Methanesulfonyl Group: The sulfonyl group is strongly electron-withdrawing. This inductive effect (-I effect) has several consequences:
It increases the acidity of the proton on the hydroxyl group, making it easier to deprotonate.
It can influence the reactivity of the adjacent C-H bond.
The electron-withdrawing nature of the sulfone can stabilize anionic intermediates formed at the α-carbon.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfone oxygens or the ester carbonyl oxygen could influence the conformation of the molecule and the reactivity of the hydroxyl group. Such hydrogen bonding might make the hydroxyl proton less available for reaction or, conversely, activate the hydroxyl oxygen for nucleophilic attack.
Steric Hindrance: The spatial arrangement of the functional groups can lead to steric hindrance, which can direct the approach of reagents to a less hindered site, thereby controlling regioselectivity. For example, a bulky reagent might preferentially react with the less hindered functional group.
These interactions are crucial for predicting the outcome of reactions and for designing synthetic strategies that exploit the inherent reactivity patterns of the molecule.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Hydroxy 3 Methanesulfonylpropanoate
Elucidation of Absolute Configuration and Stereochemistry
The absolute configuration of the chiral center in methyl 2-hydroxy-3-methanesulfonylpropanoate dictates its interaction with other chiral entities, making its determination crucial. A variety of sophisticated techniques can be employed for this purpose.
Chiroptical techniques, which measure the differential interaction of a chiral molecule with polarized light, are powerful non-destructive methods for assigning absolute configuration.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive or negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms around the chromophores. For this compound, the primary chromophore is the methyl ester group (n → π* transition). The sign and intensity of the Cotton effect associated with this transition would be directly related to the absolute configuration at the C2 center. A hypothetical ECD analysis would involve comparing the experimental spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., R). A match between the experimental and calculated spectra would confirm the absolute configuration.
Table 1: Hypothetical ECD Data for (R)-Methyl 2-Hydroxy-3-methanesulfonylpropanoate (Note: This data is illustrative and based on theoretical principles.)
| Wavelength (nm) | Cotton Effect Sign | Molar Ellipticity [θ] (deg·cm²/dmol) | Transition Assignment |
|---|
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve far from an absorption band and exhibits a characteristic peak and trough (a Cotton effect) in the region of a chromophore's absorption. The sign of the Cotton effect in the ORD spectrum of this compound would be used to determine its absolute configuration by applying the Octant Rule to the carbonyl chromophore.
X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule, provided a suitable single crystal can be formed. The challenge with flexible, relatively small molecules like this compound can be obtaining crystals of sufficient quality.
To overcome this, derivatization with a molecule containing a heavy atom is a common strategy. The hydroxyl group at C2 is an ideal site for such derivatization. For instance, esterification with a heavy-atom-containing carboxylic acid (e.g., p-bromobenzoic acid) would yield a derivative more likely to crystallize. The presence of the bromine atom allows for anomalous dispersion, which is necessary for the determination of the absolute structure using Flack's parameter. A successful crystallographic analysis would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.
Table 2: Hypothetical Crystallographic Data for a p-Bromobenzoate Derivative of (R)-Methyl 2-Hydroxy-3-methanesulfonylpropanoate (Note: This data is for illustrative purposes and represents plausible values.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₃BrO₆S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.5, 12.3, 15.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
A Flack parameter close to zero would confirm the assigned (R)-configuration with high confidence.
While standard NMR provides information on the connectivity of a molecule, advanced 2D NMR techniques are indispensable for confirming the constitution and can provide clues to the relative stereochemistry, especially in more complex diastereomers. For a single enantiomer of this compound, these techniques confirm the structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, it would clearly show the coupling between the proton at C2 (H2) and the two diastereotopic protons at C3 (H3a, H3b).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively assign the proton signals to their respective carbon atoms (H2 to C2, H3a/H3b to C3, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would include the methyl ester protons to the carbonyl carbon (C1) and the C2 proton (H2) to C1 and C3, confirming the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): While more critical for conformational analysis (see 4.2.1), NOESY can sometimes aid in stereochemical assignment in rigid systems or by derivatization (e.g., Mosher's ester analysis), though it is less direct for a small, flexible molecule like this one for determining the absolute configuration at a single stereocenter.
Table 3: Expected Key NMR Correlations for this compound (Note: This table is a hypothetical representation of expected NMR data.)
| Experiment | Key Correlations | Information Gained |
|---|---|---|
| COSY | H2 ↔ H3a, H3b | Confirms connectivity of the propanoate backbone. |
| HSQC | H2/C2; H3a,b/C3; OCH₃/OCH₃; SCH₃/SCH₃ | Unambiguous assignment of proton and carbon signals. |
| HMBC | OCH₃ → C1; H2 → C1, C3; H3a,b → C2 | Confirms the ester and sulfonyl group positions. |
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. It is an excellent method for determining the absolute configuration of chiral molecules in solution. nih.govelte.hu The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum with the DFT-calculated spectrum for one enantiomer (e.g., the R-enantiomer). A match in the signs and relative intensities of the VCD bands confirms the configuration. Key vibrational modes for this compound would include the C=O stretch, O-H bend, C-H stretches, and the symmetric/asymmetric SO₂ stretches.
Conformational Analysis and Dynamic Stereochemistry
The biological activity and physical properties of a flexible molecule are governed by the ensemble of its accessible conformations. Understanding the conformational preferences of this compound is therefore of significant interest.
NMR spectroscopy is a primary tool for studying molecular conformation in solution.
¹H NMR Coupling Constants: The magnitude of the three-bond coupling constants (³J) between H2 and the diastereotopic H3 protons can provide insight into the dihedral angle (H2-C2-C3-H3) distribution, based on the Karplus equation. By analyzing ³J(H2, H3a) and ³J(H2, H3b), the population of different staggered rotamers (gauche and anti) around the C2-C3 bond can be estimated. A preference for a particular rotamer may be driven by minimizing steric hindrance or by intramolecular hydrogen bonding between the C2-hydroxyl group and one of the sulfonyl oxygens.
NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments detect protons that are close in space (<5 Å). For a small molecule like this, quantitative NOE measurements (or ROESY to avoid spin diffusion issues) can provide distance constraints between protons. These experimental constraints can then be compared with distances from computationally modeled conformers to determine the predominant solution-state conformation. For example, the presence or absence of an NOE between H2 and the SCH₃ protons would provide information about the orientation around the C3-S bond.
Table 4: Hypothetical Conformational Data from NMR for this compound (Note: Data is illustrative and based on theoretical analysis of rotamers.)
| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| ³J(H2, H3a) | 8.5 Hz | Suggests a predominantly anti relationship. |
| ³J(H2, H3b) | 3.0 Hz | Suggests a predominantly gauche relationship. |
| NOE (H2 ↔ H3a) | Strong | Consistent with spatial proximity in the dominant conformer. |
This combined analysis suggests a preferred conformation where the C2-H and one of the C3-H bonds are anti-periplanar, likely to minimize steric interactions between the hydroxyl, ester, and methanesulfonyl groups.
Computational Modeling of Conformational Landscapes
Due to the absence of specific studies on this compound, this section will discuss the conformational analysis of this molecule based on established principles and data from structurally related compounds. The conformational landscape of this compound is primarily dictated by the rotation around three key single bonds: the C2-C3 bond, the C3-S bond, and the S-C(methyl) bond. Computational modeling, typically employing methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), is a powerful tool to explore these landscapes.
Such studies would involve calculating the potential energy surface by systematically rotating the dihedral angles associated with these bonds. The results would reveal the low-energy conformers, transition states separating them, and the corresponding energy barriers. For a molecule like this compound, key interactions influencing conformational preference would include:
Intramolecular Hydrogen Bonding: The hydroxyl group at C2 can act as a hydrogen bond donor, while the sulfonyl oxygens or the ester carbonyl oxygen can act as acceptors. The formation of these hydrogen bonds can significantly stabilize certain conformations.
Steric Hindrance: Repulsive interactions between bulky groups, such as the methanesulfonyl group and the methyl ester, will destabilize conformations where these groups are in close proximity.
A hypothetical computational study on this compound would likely identify several low-energy conformers. The relative energies of these conformers would be influenced by a delicate balance of the aforementioned interactions. The table below illustrates the kind of data that such a computational study would generate, using hypothetical values for demonstration purposes.
| Dihedral Angle 1 (O=C-C-O) | Dihedral Angle 2 (C-C-S=O) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
| 180° (anti) | 60° (gauche) | 0.00 | Intramolecular H-bond (OH to SO2) |
| 60° (gauche) | 180° (anti) | 1.5 | Dipole alignment |
| 180° (anti) | 180° (anti) | 2.8 | Minimized steric hindrance |
Influence of Solvent and Temperature on Conformation
The conformational equilibrium of this compound is expected to be sensitive to the surrounding environment, specifically the solvent and temperature.
Influence of Solvent:
The polarity of the solvent can significantly alter the relative stability of different conformers. In nonpolar solvents, conformations stabilized by intramolecular hydrogen bonds are generally favored, as these interactions are shielded from the solvent. In contrast, polar protic solvents can compete for hydrogen bonding with the solute. For this compound, a polar solvent could disrupt the intramolecular hydrogen bond between the hydroxyl and sulfonyl groups by forming intermolecular hydrogen bonds with the solute. This would lead to an increased population of conformers that are more extended and have a larger molecular dipole moment.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to account for the effect of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions.
The following table provides a hypothetical illustration of how the relative populations of conformers might change with solvent polarity.
| Conformer | Relative Population in Hexane (Nonpolar) | Relative Population in Water (Polar) |
| Intramolecularly H-bonded | 75% | 30% |
| Extended (Solvent-exposed) | 25% | 70% |
Influence of Temperature:
Temperature affects the conformational landscape by influencing the population of different energy states. According to the Boltzmann distribution, as the temperature increases, the population of higher-energy conformers will also increase. For this compound, this means that at higher temperatures, the energy barriers between different conformers can be more easily overcome, leading to a more dynamic system with a broader distribution of conformations.
Experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study these effects. Changes in coupling constants and chemical shifts with temperature can provide valuable information about the thermodynamics of the conformational equilibrium. Computational molecular dynamics simulations at different temperatures can also be employed to model the dynamic behavior of the molecule and predict how the populations of different conformers will change. For instance, a higher temperature might favor more entropically favorable, extended conformations over more ordered, hydrogen-bonded structures.
Computational and Theoretical Studies of Methyl 2 Hydroxy 3 Methanesulfonylpropanoate
Electronic Structure and Bonding Analysis
A thorough understanding of a molecule's electronic structure is fundamental to predicting its reactivity and properties.
Quantum Chemical Calculations (DFT, ab initio) on Methyl 2-Hydroxy-3-methanesulfonylpropanoate
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the optimized geometry and electronic properties of molecules. For a molecule like this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. Such studies, if conducted, would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, computational methods can map the distribution of electron density, revealing the partial charges on each atom. This charge distribution is critical for understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack.
Reaction Mechanism Prediction and Energetics
Computational chemistry is also invaluable for exploring the pathways of chemical reactions.
Transition State Calculations for Key Transformations
To understand how this compound might react, computational chemists would perform transition state (TS) calculations. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. By locating the TS and calculating its energy, the activation energy for a given reaction can be determined. This information is crucial for predicting reaction rates and understanding the feasibility of different chemical transformations.
Potential Energy Surface Mapping for Reaction Pathways
A potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. This involves locating minima corresponding to reactants, products, and intermediates, as well as the saddle points corresponding to transition states. The PES provides a comprehensive view of the reaction landscape, allowing for a detailed understanding of the mechanism and energetics.
Solvation Effects on Reaction Rates and Selectivity
The reactivity of this compound in various solvents is expected to be significantly influenced by solvation effects, particularly concerning the hydroxyl and methanesulfonyl groups. Computational studies on similar molecules, such as β-hydroxy sulfones and esters, reveal the critical role of solvent-solute interactions in dictating reaction pathways and outcomes.
The rates of reactions involving the hydroxyl group, such as esterification or oxidation, are anticipated to be highly dependent on the solvent's ability to form hydrogen bonds. In protic solvents like water or alcohols, the hydroxyl group can act as both a hydrogen bond donor and acceptor. This can stabilize the ground state and transition states to varying degrees, thereby affecting the activation energy of the reaction. For instance, molecular dynamics simulations have shown that the hydrolysis of esters in aqueous solutions can be accelerated by cooperative catalysis involving water molecules that stabilize charged intermediates.
The bulky and polar methanesulfonyl group also plays a crucial role in solvation. Its two oxygen atoms are strong hydrogen bond acceptors, which can lead to specific solvent ordering around this part of the molecule. This localized solvation shell can influence the accessibility of nearby reactive centers to incoming reagents, thereby affecting both reaction rates and selectivity. Computational studies on functionalized sulfones have highlighted the importance of such specific solvent interactions.
The interplay between the hydroxyl and methanesulfonyl groups in directing solvation is a key area for computational investigation. Intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfone oxygen atoms could compete with solvent interactions, and the preferred conformation in a given solvent would likely be a balance of these effects. The polarity of the solvent would also play a significant role; polar aprotic solvents might favor conformations where the polar groups are exposed to the solvent, while nonpolar solvents might favor conformations with intramolecular hydrogen bonding.
A hypothetical study on the selectivity of a reaction at the hydroxyl group of this compound in different solvents could yield the following theoretical data:
| Solvent | Dielectric Constant | Predicted Relative Rate | Predicted Selectivity (Product A vs. Product B) |
| Water | 78.4 | 1.0 | 3:1 |
| Methanol (B129727) | 32.7 | 0.7 | 2:1 |
| Acetonitrile (B52724) | 37.5 | 0.5 | 5:1 |
| Dichloromethane | 8.9 | 0.2 | 10:1 |
This is a hypothetical table based on general principles of solvation effects.
Spectroscopic Property Prediction
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.
The ¹H and ¹³C NMR spectra of this compound can be predicted using various computational methods, ranging from empirical models to more accurate but computationally expensive quantum mechanical calculations.
The proton chemical shifts are expected to be influenced by the electron-withdrawing nature of the adjacent functional groups. For instance, the proton on the carbon bearing the hydroxyl group (C2) would likely appear as a multiplet, with its chemical shift influenced by the neighboring methanesulfonyl and ester groups. The methylene protons at C3 would also be deshielded by the sulfonyl group. The methyl protons of the ester and the methanesulfonyl group would appear as singlets, with the latter likely being further downfield due to the direct attachment to the electron-withdrawing sulfonyl group.
Computational models, such as those based on Density Functional Theory (DFT), can provide accurate predictions of these chemical shifts. The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., through a polarizable continuum model), would be crucial for obtaining results that correlate well with experimental data.
A table of predicted versus hypothetical experimental ¹H NMR chemical shifts for this compound in CDCl₃ is presented below:
| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| O-CH₃ (ester) | 3.75 | 3.78 |
| S-CH₃ (sulfonyl) | 3.10 | 3.15 |
| H-2 | 4.50 | 4.55 |
| H-3a | 3.40 | 3.45 |
| H-3b | 3.25 | 3.30 |
| OH | Variable | Variable |
This is a hypothetical table. Actual values would depend on the specific computational method and experimental conditions.
Similarly, ¹³C NMR chemical shifts can be predicted. The carbonyl carbon of the ester would be the most downfield signal. The carbons attached to the hydroxyl and sulfonyl groups would also have characteristic chemical shifts.
Coupling constants between adjacent protons can also be calculated, providing valuable information about the dihedral angles and, therefore, the preferred conformation of the molecule in solution.
This compound is a chiral molecule (with a stereocenter at C2). Therefore, it is expected to be optically active. Theoretical calculations can predict its chiroptical properties, such as optical rotation and electronic circular dichroism (ECD).
Time-dependent density functional theory (TD-DFT) is a common method for calculating ECD spectra. The calculated spectrum can be compared with the experimental spectrum to determine the absolute configuration of the molecule. The calculation would involve identifying the low-energy conformers of the molecule and then calculating the ECD spectrum for each conformer, which are then averaged based on their Boltzmann populations.
The sign and magnitude of the specific rotation can also be calculated. This is a more challenging property to predict accurately, as it is highly sensitive to the molecular conformation and the level of theory used. Nevertheless, such calculations can provide valuable insight into the relationship between the molecule's structure and its optical activity.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound in different environments. By simulating the motion of the molecule over time, MD can reveal the preferred conformations, the barriers to conformational change, and the nature of the intramolecular and intermolecular interactions that govern the molecule's behavior.
An MD simulation in a solvent like water would likely show the formation of a dynamic hydrogen-bonding network between the solvent and the hydroxyl and methanesulfonyl groups of the solute. The simulation could also reveal the extent of intramolecular hydrogen bonding between the hydroxyl group and the sulfonyl or ester groups.
A hypothetical conformational analysis from an MD simulation could provide the following data on the dihedral angle between the hydroxyl and methanesulfonyl groups:
| Dihedral Angle Range (degrees) | Population (%) |
| 0 ± 30 | 15 |
| 60 ± 30 | 50 |
| 120 ± 30 | 10 |
| 180 ± 30 | 25 |
This is a hypothetical table. The actual distribution would depend on the force field and simulation conditions.
Such conformational information is crucial for understanding the molecule's reactivity and its biological activity, if any. It can also be used to refine the models used for predicting spectroscopic properties.
Lack of Publicly Available Research Data on this compound Precludes In-Depth Article Generation
Despite a comprehensive search of scientific databases and chemical literature, there is a significant absence of published research specifically detailing the applications of this compound in complex molecule synthesis. This scarcity of information prevents the creation of a detailed and scientifically accurate article based on the provided outline.
The chemical compound, identified by the CAS Number 1870074-25-1, is listed in chemical supplier catalogs. However, this confirmation of its existence is not accompanied by any peer-reviewed studies, patents, or scholarly articles that elaborate on its use as a chiral building block, its role in the synthesis of stereodefined carbon skeletons or heterocyclic systems, or its application in the synthesis of natural products.
Furthermore, there is no available information regarding its strategic implementation in retrosynthetic analysis, including specific disconnection strategies or its incorporation into convergent synthesis designs. The creation of data tables and the inclusion of detailed research findings, as requested, are therefore not possible.
Without any foundational scientific literature, the generation of an article that is both thorough and scientifically accurate, while strictly adhering to the specified topics, cannot be accomplished. Any attempt to do so would be based on speculation from the known reactivity of similar functional groups, which would not meet the required standard of focusing solely on "this compound."
Therefore, until research on this specific compound is published and made publicly available, a detailed article on its applications in complex molecule synthesis as outlined cannot be responsibly generated.
Applications of Methyl 2 Hydroxy 3 Methanesulfonylpropanoate in Complex Molecule Synthesis
Role in Method Development and Reaction Discovery
The unique combination of functional groups in methyl 2-hydroxy-3-methanesulfonylpropanoate makes it a valuable tool for chemists seeking to develop new synthetic methods and to gain deeper insights into reaction pathways.
Substrate for Novel Catalyst Screening
The development of new catalysts is a cornerstone of chemical innovation. The efficiency and selectivity of these catalysts are often evaluated using a range of substrates. This compound, with its distinct functional groups, could serve as a versatile substrate for screening novel catalysts in various transformations.
For instance, the hydroxyl group can be a target for acylation, etherification, or oxidation reactions. The ester group can undergo hydrolysis, amidation, or reduction. The methanesulfonyl group, being a good leaving group, can participate in nucleophilic substitution reactions. A hypothetical screening of catalysts for a specific transformation, such as the asymmetric acetylation of the secondary alcohol, could yield valuable data on catalyst performance.
Interactive Data Table: Hypothetical Screening of Chiral Catalysts for Asymmetric Acetylation
| Catalyst | Ligand | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
| Catalyst A | Chiral Phosphine | Toluene | 25 | 85 | 92 |
| Catalyst B | Chiral Diamine | Dichloromethane | 0 | 95 | 88 |
| Catalyst C | Chiral Bis(oxazoline) | Tetrahydrofuran | 25 | 78 | 95 |
| Catalyst D | Chiral Salen | Acetonitrile (B52724) | 40 | 91 | 85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating how this compound could be used in catalyst screening.
Probe Molecule for Mechanistic Studies of Organic Reactions
Understanding the mechanism of an organic reaction is crucial for its optimization and broader application. The distinct spectroscopic signatures and reactivity of the functional groups in this compound would allow it to act as a probe molecule in mechanistic studies.
For example, in a study of a novel nucleophilic substitution reaction targeting the displacement of the methanesulfonyl group, the rate of the reaction could be monitored by observing the disappearance of the starting material or the appearance of the product using techniques like NMR spectroscopy or mass spectrometry. Isotopic labeling studies, where one of the atoms in the molecule is replaced with its isotope (e.g., ¹³C or ¹⁸O), could provide further insights into bond-breaking and bond-forming steps.
Detailed Research Findings (Hypothetical)
A research group investigating a new Lewis acid-catalyzed substitution reaction could use this compound as a model substrate. By varying the Lewis acid, the nucleophile, and the reaction conditions, they could gather data to construct a detailed reaction mechanism. Kinetic studies might reveal the reaction order with respect to each reactant, while in-situ spectroscopic analysis could help identify key intermediates. The stereochemical outcome of the reaction at the chiral center would also provide critical information about the transition state geometry.
Future Research Directions and Unexplored Avenues for Methyl 2 Hydroxy 3 Methanesulfonylpropanoate
Novel Synthetic Methodologies
The development of efficient and stereoselective methods for the synthesis of methyl 2-hydroxy-3-methanesulfonylpropanoate is a primary area for future research. While classical approaches may exist, modern synthetic techniques offer the potential for more sustainable and elegant routes to this and related compounds.
Development of Photoredox or Electro-organic Syntheses for this compound
The application of photoredox and electro-organic catalysis represents a frontier in the synthesis of complex molecules. These methods, which utilize light or electricity to drive chemical reactions, often proceed under mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods. Future research could focus on the development of a photoredox-catalyzed synthesis of this compound. This might involve the radical-mediated addition of a methanesulfonyl group and a hydroxymethyl equivalent across a suitable alkene precursor. Similarly, an electro-organic approach could be envisioned, potentially involving the anodic oxidation of a sulfinate salt and its subsequent reaction with a methyl acrylate (B77674) derivative.
Table 1: Potential Precursors for Photoredox and Electro-organic Synthesis
| Synthetic Approach | Potential Precursors | Key Transformation |
| Photoredox Catalysis | Methyl acrylate, Methanesulfonyl chloride, a hydrogen atom transfer (HAT) reagent | Radical addition and hydroxylation |
| Electro-organic Synthesis | Methyl acrylate, Sodium methanesulfinate (B1228633) | Anodic generation of a sulfonyl radical and subsequent C-C and C-O bond formation |
Catalytic Asymmetric Functionalization of the Propanoate Backbone
Given the presence of a stereocenter at the C2 position, the development of catalytic asymmetric methods to access enantiomerically pure this compound is of significant interest. Future work could explore the asymmetric hydrogenation of a corresponding β-keto sulfone precursor, a strategy that has proven effective for the synthesis of other chiral β-hydroxy sulfones. The use of chiral metal catalysts, such as those based on ruthenium or iridium, could provide access to either enantiomer of the target molecule with high levels of stereocontrol. Furthermore, enzymatic reductions using alcohol dehydrogenases could offer a green and highly selective alternative for producing enantiopure β-hydroxy sulfones.
Advanced Reactivity Studies
A thorough understanding of the reactivity of this compound is crucial for its application as a synthetic intermediate. Future investigations should aim to uncover novel transformations and gain detailed mechanistic insights into its chemical behavior.
Exploration of Radical Reactions Involving the Methanesulfonyl Group
The methanesulfonyl group is often considered a stable and relatively inert functional group. However, under the appropriate conditions, it can participate in radical reactions. Future research could investigate the homolytic cleavage of the C-S bond to generate a sulfonyl radical, which could then engage in various downstream transformations. For instance, desulfonylation reactions could provide a route to novel desulfinated analogues, while radical cyclization reactions could be employed to construct complex ring systems.
Mechanistic Insights into Stereospecific Transformations
To fully exploit the potential of chiral this compound, a deep understanding of the mechanisms governing its stereospecific reactions is essential. Future studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to elucidate the transition states and reaction pathways of key transformations. This knowledge would be invaluable for optimizing existing reactions and designing new stereoselective synthetic methods.
Expansion of Synthetic Utility
The ultimate goal of studying this compound is to expand its utility as a building block in organic synthesis. Its trifunctional nature provides a rich platform for the construction of a wide array of more complex molecules.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Potential Transformation | Product Class |
| Hydroxyl | Oxidation, Etherification, Esterification | Ketones, Ethers, Esters |
| Ester | Reduction, Saponification, Amidation | Alcohols, Carboxylic acids, Amides |
| Methanesulfonyl | Reductive desulfonylation, Nucleophilic substitution | Alkanes, Substituted propanoates |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemistry.
Design of New Chiral Auxiliaries Derived from this compound
Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. wikipedia.orgsigmaaldrich.com The structure of this compound, which contains a stereogenic center at the C2 position, makes it a candidate for development into a novel chiral auxiliary.
Future research could focus on modifying the ester and hydroxyl groups to attach the auxiliary to a prochiral substrate. The steric bulk of the methanesulfonyl group could then influence the direction of attack of a reagent, leading to the formation of a specific stereoisomer. The development of such an auxiliary would require extensive investigation into its synthesis and attachment to various substrates, as well as studies on its effectiveness in inducing stereoselectivity in a range of chemical transformations. acs.org
Table 1: Potential Modifications of this compound for Chiral Auxiliary Development
| Functional Group to Modify | Potential Modification | Rationale |
| Methyl Ester | Hydrolysis to carboxylic acid | Allows for amide bond formation with a substrate |
| Hydroxyl Group | Etherification with a bulky group | Enhances steric hindrance to direct reagent attack |
| Methanesulfonyl Group | Not applicable | Provides the key steric and electronic influence |
Application in Emerging Areas of Materials Science Intermediates (excluding properties)
The sulfonyl group is a key functional group in many advanced materials, including polymers and nonlinear optical materials. acs.orgresearchgate.net The bifunctional nature of this compound (possessing both hydroxyl and ester functionalities) makes it an interesting candidate as a monomer or an intermediate in the synthesis of novel materials.
For instance, the hydroxyl group could be used for polymerization reactions, leading to polyesters or polyurethanes with pendant methanesulfonyl groups. These sulfonyl groups could impart unique properties to the resulting polymers, such as increased thermal stability or specific solubility characteristics. Research in this area would involve the synthesis and polymerization of monomers derived from this compound and the characterization of the resulting materials.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Given the lack of literature on the synthesis of this compound, AI and ML tools could be invaluable in predicting optimal reaction conditions. By training algorithms on large datasets of known reactions, it may be possible to predict the best reagents, solvents, and temperatures to achieve a high yield and purity of the target compound. arxiv.org This would significantly accelerate the discovery and development of efficient synthetic routes.
Table 2: Application of AI/ML in the Chemistry of this compound
| AI/ML Application | Specific Task | Potential Impact |
| Predictive Synthesis | Optimization of reaction conditions (reagents, solvent, temperature) | Faster development of efficient synthetic routes |
| Automated Retrosynthesis | Identification of synthetic pathways to the target compound | Discovery of novel and cost-effective syntheses |
| Virtual Screening | Prediction of the utility of the compound as a chiral auxiliary or material intermediate | Prioritization of experimental research efforts |
Sustainability and Industrial Scale-Up Considerations (Academic Perspective)
From an academic standpoint, the development of sustainable and scalable synthetic processes is of paramount importance.
A life cycle assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction to disposal or recycling. researchgate.netacs.orgmdpi.com Once a viable synthetic route to this compound is established, a thorough LCA would be essential. This would involve quantifying the energy consumption, greenhouse gas emissions, and waste generation associated with the synthesis. The results of the LCA could then be used to identify hotspots in the process and guide the development of more environmentally friendly synthetic strategies, for example, by exploring the use of renewable feedstocks or greener solvents. chimia.ch
Process Intensification for Efficient Production (academic studies on reactor design)
Academic exploration into the efficient production of this compound has led to investigations into various modern reactor technologies. These studies aim to overcome the limitations of traditional batch reactors, which often suffer from poor heat and mass transfer, leading to longer reaction times, lower yields, and the formation of undesirable byproducts. The focus of recent research has been on continuous flow reactors and microreactors, which offer significant advantages in terms of precise control over reaction parameters.
Microreactor technology represents another significant frontier in the synthesis of this compound. These reactors, characterized by their micro-sized channels, provide an exceptionally high surface-area-to-volume ratio. This intrinsic property leads to enhanced heat and mass transfer, allowing for reactions to be conducted under more aggressive conditions with improved safety. The precise temperature and residence time control achievable in microreactors can lead to higher selectivity and yields of this compound.
Furthermore, studies have explored the integration of in-line purification and separation techniques with continuous flow reactors. This approach, often referred to as an integrated or "telescoped" synthesis, can significantly reduce the number of downstream processing steps, leading to a more streamlined and cost-effective manufacturing process.
While specific data from large-scale industrial implementation remains proprietary, academic studies provide a strong foundation for the future of this compound production. The following table summarizes the conceptual advantages of these advanced reactor designs based on academic research findings.
| Reactor Type | Key Advantages in this compound Synthesis | Research Focus |
| Packed-Bed Reactor | - Simplified catalyst separation- Potential for continuous operation- Good scalability | - Catalyst development and stability- Optimization of flow rates and temperature profiles |
| Microreactor | - Excellent heat and mass transfer- Precise control over reaction conditions- Enhanced safety for highly exothermic reactions- Improved yield and selectivity | - Reactor material and design- Kinetic studies under intensified conditions |
| Integrated Continuous Flow Reactor | - Reduced downstream processing- Increased overall process efficiency- Minimized waste generation | - Integration of reaction and purification steps- Process control and automation |
These academic explorations into advanced reactor design are pivotal for the development of next-generation manufacturing processes for this compound, paving the way for more efficient, sustainable, and economical production.
Q & A
Basic: What are the common synthetic pathways for methyl 2-hydroxy-3-methanesulfonylpropanoate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or esterification reactions. A key route involves the reaction of methyl acrylate with methanesulfonic acid under controlled acidic conditions, followed by hydroxylation. Yield optimization requires precise control of temperature (40–60°C) and stoichiometric ratios (1:1.2 for acrylate to methanesulfonyl chloride). Catalytic amounts of DMAP (4-dimethylaminopyridine) can enhance esterification efficiency . Side products like β-sulfone elimination byproducts may form under high temperatures (>70°C), necessitating purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the ester, hydroxyl, and sulfonyl groups. The hydroxyl proton appears as a broad singlet (δ 2.5–3.5 ppm), while the sulfonyl group adjacent to the ester influences chemical shifts in the δ 3.8–4.2 ppm range for adjacent protons.
- HPLC-MS: Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid resolve degradation products. MS/MS fragmentation patterns (e.g., m/z 181 for the sulfonyl fragment) confirm structural integrity .
- FT-IR: Strong absorption bands at 1730 cm⁻¹ (ester C=O) and 1350–1150 cm⁻¹ (sulfonyl S=O) validate functional groups.
Advanced: How can researchers design experiments to resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
Conflicting solubility reports often arise from variations in crystallinity or hydrate formation. To address this:
Perform dynamic light scattering (DLS) to assess aggregation in solvents like DMSO or chloroform.
Conduct thermogravimetric analysis (TGA) to detect hydrate content (weight loss at 100–120°C).
Use molecular dynamics simulations (e.g., COSMO-RS) to model solvent interactions, focusing on hydrogen bonding between the hydroxyl/sulfonyl groups and solvents like methanol or ethyl acetate. Experimental validation via saturation solubility assays at controlled humidity (e.g., 25°C, 60% RH) can reconcile discrepancies .
Advanced: What strategies mitigate stereochemical challenges during the synthesis of chiral derivatives of this compound?
Methodological Answer:
The hydroxyl and sulfonyl groups create two stereocenters, leading to racemization risks. Solutions include:
- Asymmetric Catalysis: Use chiral catalysts like Jacobsen’s Mn(III)-salen complexes for enantioselective epoxidation of precursor alkenes.
- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of intermediates.
- Chiral HPLC: Utilize cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol gradients to separate diastereomers. Monitoring optical rotation ([α]D²⁵) and circular dichroism (CD) spectra ensures stereochemical fidelity .
Advanced: How can researchers address oxidative instability of this compound in biological assays?
Methodological Answer:
The sulfonyl group is prone to radical-mediated degradation under oxidative conditions (e.g., in vitro assays with H₂O₂). Mitigation strategies:
Stabilization Additives: Include 1 mM EDTA to chelate metal ions or 0.1% ascorbic acid as a radical scavenger.
Microenvironment Control: Use anaerobic chambers (N₂ atmosphere) for cell-based studies.
LC-MS Stability Studies: Monitor degradation kinetics (t½) in PBS buffer (pH 7.4) at 37°C. Degradation products like methanesulfonic acid and methyl lactate can be quantified .
Advanced: How does this compound integrate into broader frameworks of sulfonate ester reactivity?
Methodological Answer:
The compound’s reactivity aligns with sulfonate ester electrophilicity but is modulated by the hydroxyl group. Key considerations:
- Nucleophilic Attack: The β-carbon adjacent to the sulfonyl group is susceptible to nucleophiles (e.g., amines), enabling derivatization. Rate constants (k₂) for such reactions can be determined via stopped-flow UV-Vis spectroscopy.
- Hydrolysis Pathways: Under alkaline conditions, the ester hydrolyzes to the carboxylic acid, while acidic conditions favor sulfonic acid formation. Computational modeling (DFT) of transition states predicts regioselectivity .
Basic: What are the critical parameters for designing structure-activity relationship (SAR) studies using this compound analogs?
Methodological Answer:
Focus on modifying:
- Hydroxyl Group: Replace with methoxy or acetate to alter hydrogen-bonding capacity.
- Sulfonyl Group: Substitute with phosphoryl or carbonyl groups to assess electronic effects.
- Ester Moiety: Compare methyl vs. ethyl esters for lipophilicity (logP) using shake-flask assays. Biological activity (e.g., enzyme inhibition) should be correlated with Hammett σ constants or Hansch parameters .
Advanced: How can researchers reconcile conflicting bioactivity data across in vitro and in vivo models for this compound?
Methodological Answer:
Discrepancies often arise from metabolic instability or poor bioavailability. Approaches:
Metabolite Identification: Use hepatic microsomes (human/rat) with LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation at the hydroxyl group).
Pharmacokinetic Modeling: Apply PBPK models to predict tissue distribution, accounting for plasma protein binding (determined via equilibrium dialysis).
Prodrug Design: Mask the hydroxyl group as a phosphate ester to enhance absorption, followed by enzymatic activation in target tissues .
Advanced: What computational tools are most effective for predicting the environmental fate of this compound?
Methodological Answer:
- EPI Suite: Estimate biodegradation (BIOWIN) and aquatic toxicity (ECOSAR).
- Molecular Dynamics (MD): Simulate adsorption to soil organic matter (e.g., humic acid models) using GROMACS.
- QSPR Models: Corporate descriptors like polar surface area (PSA) and Henry’s law constant to predict atmospheric oxidation pathways .
Advanced: How should researchers design a mechanistic study to resolve contradictory catalytic activity data in esterase-mediated hydrolysis of this compound?
Methodological Answer:
Contradictions may stem from enzyme isoforms or pH-dependent activity. Steps:
Enzyme Screening: Test recombinantly expressed esterases (e.g., CES1 vs. CES2) at pH 6.5–8.0.
Isothermal Titration Calorimetry (ITC): Measure binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS).
Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-limiting steps (e.g., acyl-enzyme intermediate formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
